molecular formula C10H16O B1207519 Isopiperitenol CAS No. 491-05-4

Isopiperitenol

Cat. No. B1207519
CAS RN: 491-05-4
M. Wt: 152.23 g/mol
InChI Key: OLAKPNFIICOONC-UHFFFAOYSA-N
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Description

Isopiperitenol is a p-menthane monoterpenoid. It has a role as a volatile oil component.

Scientific Research Applications

Synthesis and Isolation

Isopiperitenol, a compound isolated from species of Cymbopogon, has been synthesized through a two-step process involving allylic oxidation and reduction, starting from limonene (Guillon, Rioult, & Robba, 2000). Additionally, isopiperitenol dehydrogenases, enzymes participating in the oxidation of isopiperitenol in the biosynthesis of perilla, were isolated from pure lines of perilla (Sato-Masumoto & Ito, 2014).

Role in Biosynthetic Pathways

Isopiperitenol plays a role in the peppermint biosynthetic pathway, with its intermediates being important for producing various compounds. A chemoenzymatic approach has provided access to these intermediates, including noncommercially available isopiperitenol derivatives (Cheallaigh et al., 2018). The compound is also identified as a potential tracer for gasoline-powered motor vehicle emissions (Schauer, Kleeman, Cass, & Simoneit, 2002).

Applications in Sensing Technology

Research indicates potential applications of isopiperitenol in sensing technology. For instance, SnO2 nanorings have been developed for highly sensitive detection of isopropanol, a related compound (Li et al., 2016).

Metabolic Engineering and Biotechnology

Metabolic engineering of volatile isoprenoids, including isopiperitenol, has applications in various fields. These compounds are used as insect attractants, repellents, and in pathogen defense, with potential industrial applications as pharmaceuticals, flavors, fragrances, and fuels (Vickers et al., 2014). The biosynthesis and engineering of isoprenoid small molecules, including isopiperitenol, has been a focus in areas like human health and nutrition (Kirby & Keasling, 2009).

Additional Applications

Further research explores the biotransformation of limonene, from which isopiperitenol is derived, by various organisms (Duetz, Bouwmeester, V. Beilen, & Witholt, 2003), the production of isoprenoids in microorganisms (Tippmann, Chen, Siewers, & Nielsen, 2013), and the compartmentalization of monoterpene biosynthesis (Turner & Croteau, 2004).

properties

IUPAC Name

3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAKPNFIICOONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862024
Record name 3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopiperitenol

CAS RN

491-05-4
Record name 3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopiperitenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-methyl-6-(1-methylvinyl)cyclohex-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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